molecular formula C8H9NO3 B15298046 methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate

methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B15298046
M. Wt: 167.16 g/mol
InChI Key: VSIMHMSWAMJOPE-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H9NO3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of catalytic systems and optimized reaction parameters ensures high yields and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Methyl 3-carboxy-1-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-1-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-formyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the nitrogen atom.

    Methyl 3-formyl-1-ethyl-1H-pyrrole-2-carboxylate: Contains an ethyl group instead of a methyl group at the nitrogen atom.

    Methyl 3-formyl-1-phenyl-1H-pyrrole-2-carboxylate: Contains a phenyl group at the nitrogen atom.

Uniqueness

Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a formyl group and a methyl group on the pyrrole ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Biological Activity

Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological effects, supported by relevant research findings and data.

Structural Characteristics

This compound features a pyrrole ring with a formyl group (-CHO) at the third position and a carboxylate group (-COOCH3) at the second position. Its molecular formula is C8H9NO3C_8H_9NO_3, and it has a molecular weight of approximately 153.14 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

  • Condensation Reactions : Utilizing pyrrole derivatives with aldehydes in the presence of acid catalysts.
  • Multi-step Organic Synthesis : Involving intermediate compounds to achieve the final product.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

Antioxidant Activity

The compound has demonstrated antioxidant properties, potentially protecting cells from oxidative stress. The carboxylate group may play a crucial role in this activity by scavenging free radicals.

Antitumor Activity

Studies have shown that derivatives of pyrrole compounds, including this compound, exhibit significant antitumor effects. For example, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy. Certain pyrrole derivatives have shown activity against bacterial strains such as Pseudomonas putida, suggesting that this compound may also possess similar properties .

Study on Antioxidant Properties

A study assessed the antioxidant capacity of this compound using various assays. Results indicated that the compound effectively reduced oxidative stress markers in vitro, supporting its potential use in therapeutic applications against oxidative damage .

Evaluation of Antitumor Activity

In vitro studies on cancer cell lines (A-549 and MDA-MB-468) revealed that this compound exhibited significant cytotoxicity with IC50 values ranging from 0.065 to 9.4 µmol/L. These findings suggest that this compound can inhibit tumor growth effectively .

Comparative Analysis of Biological Activities

Activity Description IC50 Values
AntioxidantProtects cells from oxidative stressNot specified
AntitumorInhibits growth in cancer cell lines0.065 - 9.4 µmol/L
AntimicrobialEffective against bacterial strainsNot specified

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 3-formyl-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H9NO3/c1-9-4-3-6(5-10)7(9)8(11)12-2/h3-5H,1-2H3

InChI Key

VSIMHMSWAMJOPE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(=O)OC)C=O

Origin of Product

United States

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